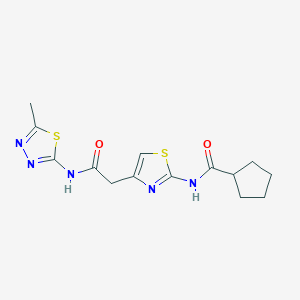

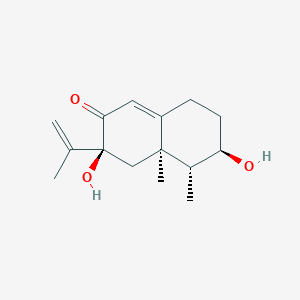

![molecular formula C19H19N3O2S2 B2587726 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide CAS No. 864859-72-3](/img/structure/B2587726.png)

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed based on their C, H, and N analysis .科学的研究の応用

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their anti-tubercular properties. The compound has shown potential in inhibiting the growth of Mycobacterium tuberculosis. The inhibitory concentrations of these molecules are often compared with standard reference drugs to evaluate their efficacy .

Anti-Inflammatory Properties

The structural analogs of benzothiazole have demonstrated significant anti-inflammatory activities. These compounds are synthesized and then tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process. The derivatives with methoxy groups and piperidine or morpholine moieties have shown high inhibition potency .

Cancer Research

Benzothiazole derivatives are also being explored for their anti-proliferative effects against various human cancer cell lines. These compounds have been evaluated in vitro for their cytotoxicity and have shown potent activity, indicating their potential as therapeutic agents in cancer treatment .

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives are used to develop new methods for creating bioactive glycohybrids inspired by natural products. These derivatives are crucial for understanding the structure-activity relationships and for conducting molecular docking studies to find potent inhibitors with enhanced activity .

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the development of heterocyclic molecules. It is involved in various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction, contributing to the advancement of organic synthesis techniques .

Molecular Modeling

In the field of molecular modeling, the compound’s derivatives are used for protein-ligand interaction studies via in silico docking tools. This helps in visualizing the three-dimensional geometrical view of the ligand binding to its protein receptor, which is vital for drug design and discovery .

作用機序

将来の方向性

Benzothiazole derivatives have shown promising results in the field of medicinal chemistry. Their potent inhibitory concentrations against M. tuberculosis and significant anti-inflammatory and analgesic activities suggest that they can be further explored for their potential therapeutic applications .

特性

IUPAC Name |

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-3-16(24)21-19-17(18-20-13-6-4-5-7-14(13)25-18)12-8-9-22(11(2)23)10-15(12)26-19/h4-7H,3,8-10H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAJXRZJZDTTCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

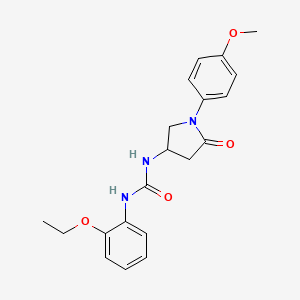

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2587645.png)

![3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid](/img/structure/B2587646.png)

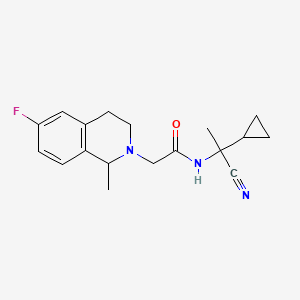

![1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2587647.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B2587649.png)

![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide](/img/structure/B2587658.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2587663.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2587664.png)